5-Allyl-1-phenylbarbituric acid, also known as Alphenal, is a barbiturate derivative that was developed in the 1920s. It is primarily recognized for its anticonvulsant properties and has been used in the treatment of epilepsy and convulsive disorders, although it is less commonly prescribed than other barbiturates such as phenobarbital. The compound's chemical formula is and it has a molecular weight of approximately 244.25 g/mol .
The compound is derived from barbituric acid, which serves as the backbone for various barbiturate medications. Barbiturates are synthetic substances that act as depressants of the central nervous system, influencing neurotransmitter activity to produce sedative effects . 5-Allyl-1-phenylbarbituric acid has been studied for its pharmacological effects and potential therapeutic uses, particularly in neurological contexts.
5-Allyl-1-phenylbarbituric acid falls under the category of barbiturates, which are classified based on their chemical structure and pharmacological effects. It is a member of the pyrimidine derivatives, characterized by a pyrimidine ring structure with various substituents that modify its activity .
The synthesis of 5-Allyl-1-phenylbarbituric acid typically involves the alkylation of barbituric acid with allyl bromide or a similar alkylating agent. The general method can be outlined as follows:
This synthesis route highlights both the reactivity of the barbituric acid framework and the versatility afforded by modifying its substituents.
The molecular structure of 5-Allyl-1-phenylbarbituric acid consists of a pyrimidine ring with two substituents: an allyl group at the 5-position and a phenyl group at the 1-position.
The structural representation can be visualized using various chemical drawing software or databases such as PubChem, where detailed 2D and 3D models are available .
5-Allyl-1-phenylbarbituric acid can participate in several chemical reactions typical of barbiturate compounds:
These reactions are essential for understanding its behavior in biological systems and potential modifications for therapeutic applications.
The mechanism of action of 5-Allyl-1-phenylbarbituric acid primarily involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Data on its pharmacodynamics indicate that it acts as a positive allosteric modulator at GABA_A receptors, which underlies its anticonvulsant effects .
Relevant analyses have shown that variations in substituents can significantly affect solubility and bioavailability, impacting its therapeutic efficacy .
5-Allyl-1-phenylbarbituric acid has several scientific uses:
Despite its historical use, newer anticonvulsants may overshadow it due to safety profiles and efficacy considerations .
5-Allyl-1-phenylbarbituric acid (systematic name: 5-phenyl-5-allylbarbituric acid), commonly known by its generic name alphenal, emerged during the 1920s as part of the intensive structural diversification of barbituric acid derivatives. This period followed Adolf von Baeyer's 1864 synthesis of barbituric acid and the subsequent introduction of clinically impactful barbiturates like barbital (1903) and phenobarbital (1911) [1] [5]. Alphenal represented a deliberate chemical strategy to combine specific functional groups known to confer desirable pharmacological properties: the phenyl ring (inspired by phenobarbital's established anticonvulsant effects) and the allyl moiety (associated with shorter duration of action) [6] [7]. Its synthesis, patented in 1931 by Hoffmann-La Roche (DE 526854), exemplified the pharmaceutical industry's systematic exploration of C5-disubstituted barbituric acid derivatives aimed at optimizing hypnotic, sedative, and anticonvulsant profiles [6].
While alphenal saw some clinical application, particularly in Europe under brand names like Efrodal and Sanudorm, it never achieved the widespread therapeutic prominence of phenobarbital or secobarbital [6]. Its primary significance lies in its position within the historical trajectory of barbiturate development. It served as a distinct chemical probe, illustrating how targeted substitutions on the barbituric acid core—specifically the combination of an aromatic phenyl group and an unsaturated allyl chain—could yield compounds with specific physicochemical and potential pharmacological characteristics differing from predecessors like barbital (diethyl) or amobarbital (ethyl-isoamyl) [1] [5]. Production volumes and clinical use of alphenal remained considerably lower than those of leading barbiturates like phenobarbital, which dominated the market due to its potent anticonvulsant efficacy [4] [5].
Compound (Generic Name) | Chemical Name | C5 Substituent R¹ | C5 Substituent R² | Notable Features/Clinical Introduction | Relation to Alphenal |
---|---|---|---|---|---|
Barbital | 5,5-Diethylbarbituric acid | Ethyl (-CH₂CH₃) | Ethyl (-CH₂CH₃) | First pharmacologically active barbiturate (1903) | Simple alkyl prototype |
Phenobarbital | 5-Ethyl-5-phenylbarbituric acid | Ethyl (-CH₂CH₃) | Phenyl (-C₆H₅) | Introduced 1912, major anticonvulsant | Shared phenyl group |
Alphenal | 5-Allyl-5-phenylbarbituric acid | Allyl (-CH₂-CH=CH₂) | Phenyl (-C₆H₅) | Patented 1931, limited clinical use | Target compound |
Secobarbital | 5-Allyl-5-(1-methylbutyl)barbituric acid | Allyl (-CH₂-CH=CH₂) | 1-Methylbutyl (-CH(CH₃)CH₂CH₂CH₃) | Short-acting hypnotic (1930s) | Shared allyl group |
Alphenal served as a crucial molecular tool for elucidating the Structure-Activity Relationships (SAR) governing barbiturate pharmacology. Its structure, featuring a phenyl ring at one C5 position and an allyl group at the other, provided key insights into how electronic properties, lipophilicity, and steric bulk at C5 influence biological activity [7] [5].
Steric and Electronic Effects: The allyl group, being smaller and less electron-donating than branched alkyl chains like those in pentobarbital or secobarbital, influenced the molecule's conformation and electronic distribution. This affected its interaction with the binding pocket on the GABAA receptor. Research using analogs demonstrated that substitutions introducing unsaturation (like the allyl double bond) or aromaticity (like the phenyl ring) could significantly modulate potency, onset, and duration compared to purely aliphatic analogs [7].
Table 2: Impact of C5 Substituents on Key Barbiturate Properties Illustrated by Alphenal
C5 Substituent R¹ | C5 Substituent R² | Representative Compound | Impact on Lipophilicity | Impact on Duration of Action | Key Pharmacological Effect | Alphenal's Contribution to SAR |
---|---|---|---|---|---|---|
Ethyl | Ethyl | Barbital | Low | Long (>6h) | Hypnotic | Baseline alkyl comparison |
Ethyl | Phenyl | Phenobarbital | Moderate | Long (>6h) | Anticonvulsant, Hypnotic | Shared phenyl group (anticonvulsant SAR) |
Allyl | 1-Methylbutyl | Secobarbital | High | Short (2-4h) | Hypnotic | Shared allyl group (shorter action SAR) |
Allyl | Phenyl | Alphenal | Moderate-High | Intermediate | Sedative/Hypnotic, (some Anticonvulsant) | Demonstrated combined effect: phenyl (binding/potency) + allyl (lipophilicity/shorter action) |
Ethyl | Cyclohexenyl | Hexobarbital | Moderate | Short | Hypnotic, Anesthetic | Contrast saturated vs. unsaturated groups |
Although initially explored for therapeutic potential (primarily as an anticonvulsant and sedative-hypnotic), alphenal's clinical use was overshadowed by more effective or safer barbiturates like phenobarbital (for epilepsy) and later benzodiazepines (for anxiety and insomnia) [5] [6]. Consequently, its primary scientific value shifted towards its utility as a mechanistic probe in neuropharmacological research, particularly in the mid-to-late 20th century as the understanding of GABAergic neurotransmission evolved [4] [7].
Limitations as a Probe: The transition to alphenal's use as a research tool also highlighted limitations inherent to classical barbiturates. Its multiple effects (GABA potentiation, direct channel activation, glutamate inhibition) reduce selectivity compared to highly targeted modern compounds. Furthermore, potential metabolic interactions and the development of tolerance and dependence associated with chronic barbiturate use complicated long-term in vivo studies [4] [7]. Despite these limitations, it provided valuable early insights into CNS depression mechanisms.
Table 3: Research Applications of 5-Allyl-1-phenylbarbituric Acid (Alphenal) as a Mechanistic Probe
Research Area | Specific Application/Question | Insights Gained Using Alphenal | Key References/Context |
---|---|---|---|
GABAA Receptor Pharmacology | Mapping the barbiturate binding site | Confirmed existence of site distinct from GABA & benzodiazepines; Demonstrated allosteric potentiation | [7] |
Mechanism of direct channel activation | Higher concentrations mimic GABA effect; Shared property within active barbiturates | [7] | |
Investigating receptor subtype sensitivity (early) | Subtle potency differences vs. other barbits hinted at potential subtype variation | [7] | |
Neuronal Excitability | Role of AMPA receptor inhibition | Contributed to evidence for barbiturate suppression of excitatory transmission | [7] |
Modulation of voltage-gated Ca²⁺ channels | Demonstrated barbiturate effect on Ca²⁺ influx, reducing neurotransmitter release | [7] | |
Structure-Function Relationships | Correlation of C5 lipophilicity with brain penetration/onset | Allyl + phenyl structure exemplified intermediate lipophilicity profile | [5] [7] |
Role of aromatic vs. aliphatic C5 groups in receptor affinity | Phenyl group (vs. alkyl) enhanced binding affinity/potency | [5] [7] |
Compounds Mentioned
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8